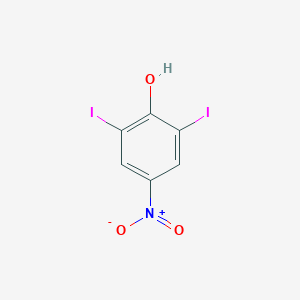

2,6-Diiodo-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Efficacy against Nematodes

Disophenol demonstrates efficacy against several nematode species, including gastrointestinal parasites that infect sheep, cattle, goats, and horses. Studies have shown its ability to target various developmental stages of these nematodes, including adult worms, immature worms, and eggs. Here are some specific examples:

- Haemonchus contortus: Disophenol effectively eliminates Haemonchus contortus, a barber pole worm, in sheep. Research suggests it disrupts the worm's energy production, leading to death [].

- Fasciola hepatica: Disophenol shows promise in controlling Fasciola hepatica, the common liver fluke, in cattle and sheep [].

Investigating Mode of Action

Research is ongoing to understand Disophenol's exact mechanism of action against parasites. Studies suggest it disrupts the parasite's energy production by interfering with mitochondrial function []. Further research is needed to fully elucidate its specific effects on different parasite species.

2,6-Diiodo-4-nitrophenol is a halogenated and nitrated phenolic compound with the molecular formula and a molecular weight of approximately 390.902 g/mol. It appears as a yellowish-brown solid, with a melting point ranging between 152-154 °C and a boiling point of about 310.6 °C at 760 mmHg . The compound is characterized by its two iodine atoms and one nitro group attached to the benzene ring, which significantly influence its chemical properties and biological activity.

- Acid-Base Reactions: It exhibits weak acidic behavior due to the presence of the hydroxyl group, allowing it to react with strong bases.

- Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles in substitution reactions, making it useful in synthetic organic chemistry.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering its reactivity profile .

This compound has been studied for its anthelmintic properties, demonstrating efficacy against various parasitic worms. It has been shown to disrupt the metabolic processes of these organisms, leading to their death . Additionally, its toxicity profile indicates potential risks; it is classified as toxic and harmful upon exposure through inhalation or ingestion .

The synthesis of 2,6-diiodo-4-nitrophenol typically involves the following methods:

- Nitration of 2,6-Diiodophenol: This method employs nitric acid in the presence of sulfuric acid to introduce the nitro group onto the aromatic ring.

- Halogenation: Starting from 4-nitrophenol, iodine can be introduced via electrophilic aromatic substitution reactions using iodine monochloride or iodine in acetic acid .

2,6-Diiodo-4-nitrophenol finds applications in various fields:

- Pharmaceuticals: Utilized as an anthelmintic agent in veterinary medicine.

- Chemical Research: Serves as an intermediate in organic synthesis for developing other compounds.

- Analytical Chemistry: Acts as a reagent for detecting certain metal ions due to its colorimetric properties .

Research indicates that 2,6-diiodo-4-nitrophenol interacts with biological systems primarily through its anthelmintic actions. Its efficacy against parasites suggests that it may interfere with metabolic pathways critical for parasite survival. Additionally, studies on its toxicity highlight potential interactions with cellular components that could lead to adverse effects in higher organisms .

Several compounds share structural similarities with 2,6-diiodo-4-nitrophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dibromo-4-nitrophenol | Contains bromine instead of iodine | |

| 4-Nitrophenol | Lacks halogen substitutions | |

| 2-Iodo-4-nitrophenol | Contains only one iodine atom | |

| 2,4-Dinitrophenol | Has two nitro groups instead of halogens |

Uniqueness

The uniqueness of 2,6-diiodo-4-nitrophenol lies in its specific combination of two iodine atoms and one nitro group on the phenolic structure. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds lacking such substitutions. Its dual halogenation contributes to distinctive properties that make it particularly effective as an anthelmintic agent while posing specific toxicity risks .

2,6-Diiodo-4-nitrophenol is an organic compound belonging to the class of halogenated nitrophenols, characterized by the presence of two iodine atoms and a nitro group attached to a phenolic ring [1]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as 2,6-diiodo-4-nitrophenol, which precisely indicates the positions of the functional groups on the benzene ring [2]. The molecular structure consists of a phenol core with iodine atoms at positions 2 and 6, flanking the hydroxyl group, and a nitro group at position 4, directly opposite to the hydroxyl group [3].

The molecular formula of 2,6-diiodo-4-nitrophenol is C6H3I2NO3, corresponding to a molecular weight of 390.90 grams per mole [4]. This formula represents six carbon atoms forming the aromatic ring, three hydrogen atoms, two iodine atoms as substituents, one nitrogen atom and three oxygen atoms from the hydroxyl and nitro groups [5]. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 305-85-1, which serves as its unique identifier in chemical databases and literature [6].

X-ray Crystallographic Data Analysis

X-ray crystallographic studies have provided valuable insights into the three-dimensional structure and molecular packing of 2,6-diiodo-4-nitrophenol in the solid state [7]. The compound crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle [8]. Based on available literature, the space group has been determined to be either P2, P21, Pm, or P2/m, indicating specific symmetry elements within the crystal structure [9].

The unit cell parameters for 2,6-diiodo-4-nitrophenol have been precisely measured, with a = 8.886(1) Å, b = 14.088(2) Å, c = 8.521(1) Å, and β = 91.11(1)° [7]. The unit cell contains four molecules (Z = 4), and the calculated density is 2.438 Mg/m³, reflecting the relatively high density typical of iodine-containing compounds [9]. The presence of heavy iodine atoms contributes significantly to the overall crystal density and influences the packing arrangement within the crystal lattice [16].

Analysis of the crystal structure reveals important intermolecular interactions that stabilize the crystal packing [16]. The hydroxyl group participates in hydrogen bonding, which plays a crucial role in determining the three-dimensional arrangement of molecules within the crystal [7]. Additionally, the iodine atoms engage in halogen bonding interactions with electronegative atoms of neighboring molecules, further contributing to the crystal stability [16].

Tautomeric Forms and Resonance Structures

2,6-Diiodo-4-nitrophenol exhibits tautomerism, a phenomenon where the compound exists in equilibrium between two or more constitutional isomers that differ in the position of a mobile hydrogen atom and a double bond [10]. The primary tautomeric forms include the phenol form (predominant) and the keto form (cyclohexadienone structure) [11]. In the phenol form, the compound maintains its aromatic character with the hydroxyl group attached to the benzene ring, while in the keto form, the aromaticity is disrupted, resulting in a cyclohexadienone structure with a carbonyl group [11].

The equilibrium between these tautomeric forms is influenced by various factors including solvent polarity, temperature, and pH [10]. In most conditions, the phenol form predominates due to the stabilization provided by the aromatic resonance energy [11]. However, the keto form may become more significant in specific environments, particularly in basic conditions or certain solvents that can stabilize the keto tautomer through specific interactions [10].

In addition to tautomerism, 2,6-diiodo-4-nitrophenol displays several resonance structures that contribute to its overall electronic distribution and reactivity [14]. The standard form represents the neutral phenol with the conventional representation of the nitro group as N+[O-] [14]. The deprotonated form, which becomes relevant at higher pH values, exists as a phenolate anion with enhanced electron delocalization throughout the molecule [14].

Another significant resonance structure involves alternative electron distribution within the nitro group, which affects the overall electronic character of the molecule and its interactions with other chemical species [14]. These resonance structures collectively influence the acidity of the phenolic hydroxyl group, with a predicted pKa value of approximately 3.85, making it a moderately strong acid compared to unsubstituted phenol [3].

Comparative Analysis with Isomeric Forms

Several isomeric forms of diiodo-nitrophenol exist, each with distinct structural characteristics and properties based on the relative positions of the iodine atoms and nitro group on the phenolic ring . These positional isomers include 2,3-diiodo-4-nitrophenol, 2,4-diiodo-6-nitrophenol, and 3,5-diiodo-4-nitrophenol, among others .

2,6-Diiodo-4-nitrophenol, the target compound of this analysis, features iodine atoms at positions 2 and 6, flanking the hydroxyl group, with the nitro group at position 4 [13]. This arrangement creates a symmetrical structure with respect to the substituents, which influences its physical properties and reactivity patterns [13]. In contrast, 2,3-diiodo-4-nitrophenol contains adjacent iodine atoms, resulting in increased steric hindrance and potentially altered reactivity due to the proximity of these bulky substituents .

2,4-Diiodo-6-nitrophenol differs in the positioning of the nitro group, which is located at position 6 rather than position 4 . This change in the nitro group position significantly affects the electronic distribution within the molecule and consequently its chemical behavior [13]. The 3,5-diiodo-4-nitrophenol isomer presents a symmetrical arrangement with iodine atoms at meta positions relative to the hydroxyl group, creating a different electronic environment around the aromatic ring .

X-ray crystallographic studies have revealed differences in crystal packing and intermolecular interactions among these isomers [17]. For instance, the crystal structure of 2,4-diiodo-6-nitrophenol has been reported to have different unit cell parameters compared to 2,6-diiodo-4-nitrophenol, reflecting the influence of substituent positions on molecular packing [17]. These structural variations among isomers translate into differences in physical properties such as melting points, solubility, and spectroscopic characteristics [19].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant